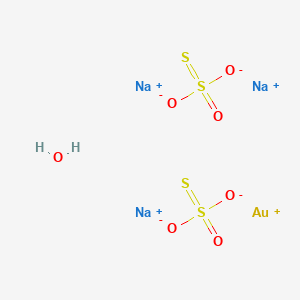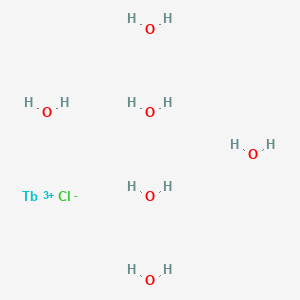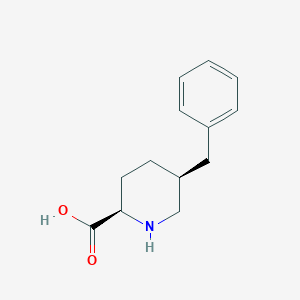![molecular formula C13H19ClN2OSi B15362059 6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butyldimethylsilyl)oxy)-6-chloro-1H-indazole is a chemical compound characterized by its unique structure, which includes a tert-butyldimethylsilyl ether group attached to a chloro-substituted indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-6-chloro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-1H-indazole as the starting material.
Protection of Hydroxyl Group: The hydroxyl group on the indazole ring is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-((tert-Butyldimethylsilyl)oxy)-6-chloro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the indazole ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3).
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles such as alkyl lithium compounds (RLi), Grignard reagents (RMgX), and organocopper reagents (RCuLi).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
Substitution Products: Substituted indazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-((tert-Butyldimethylsilyl)oxy)-6-chloro-1H-indazole exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
5-((Trimethylsilyl)oxy)-6-chloro-1H-indazole: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.
6-Chloro-1H-indazole: Lacks the silyl ether group.
5-((tert-Butyldimethylsilyl)oxy)-1H-indazole: Similar silyl ether group but without the chlorine atom.
Uniqueness: The presence of the tert-butyldimethylsilyl group provides enhanced stability and reactivity compared to trimethylsilyl groups, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C13H19ClN2OSi |
|---|---|
Peso molecular |
282.84 g/mol |
Nombre IUPAC |
tert-butyl-[(6-chloro-1H-indazol-5-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C13H19ClN2OSi/c1-13(2,3)18(4,5)17-12-6-9-8-15-16-11(9)7-10(12)14/h6-8H,1-5H3,(H,15,16) |
Clave InChI |
SCFGALVAZZNPNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1)C=NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine](/img/structure/B15361983.png)






![9-[(4-Methoxyphenyl)methyl]-1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B15362035.png)



![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
![5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)

